molecular formula C15H15ClN2OS B11050347 2-[(2-aminophenyl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide

2-[(2-aminophenyl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide

Cat. No. B11050347
M. Wt: 306.8 g/mol
InChI Key: JITDPFPDSSFJOT-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structure:

    2-[(2-aminophenyl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide: C15H16N2OS\text{C}_{15}\text{H}_{16}\text{N}_2\text{OS}C15​H16​N2​OS

    .
  • It consists of an acetamide group (N-(5-chloro-2-methylphenyl)) attached to a phenylsulfanyl group (2-aminophenyl).
  • The compound’s synthesis and applications have garnered scientific interest due to its unique structure and potential biological activities.
  • Preparation Methods

      Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of 2-aminophenylthiol with 5-chloro-2-methylbenzoyl chloride, followed by amidation with ammonia or an amine.

      Reaction Conditions: These reactions typically occur under anhydrous conditions, using appropriate solvents and reagents.

      Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized efficiently using established organic synthesis techniques.

  • Chemical Reactions Analysis

      Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products depend on the reaction conditions and substituents involved.

  • Scientific Research Applications

      Chemistry: The compound’s unique structure makes it a valuable intermediate for synthesizing other compounds.

      Biology and Medicine: Researchers explore its potential as a drug candidate due to its structural resemblance to existing pharmaceuticals.

      Industry: It may find applications in materials science or as a building block for specialty chemicals.

  • Mechanism of Action

    • The compound’s mechanism of action remains an active area of research.
    • It likely interacts with specific molecular targets or pathways, affecting cellular processes.
  • Comparison with Similar Compounds

      Similar Compounds: Other acetamides or phenylsulfanyl derivatives.

      Uniqueness: Highlight its distinct features compared to structurally related compounds.

    Remember that this information is based on existing knowledge up to a certain point, and further research may provide additional insights

    properties

    Molecular Formula

    C15H15ClN2OS

    Molecular Weight

    306.8 g/mol

    IUPAC Name

    2-(2-aminophenyl)sulfanyl-N-(5-chloro-2-methylphenyl)acetamide

    InChI

    InChI=1S/C15H15ClN2OS/c1-10-6-7-11(16)8-13(10)18-15(19)9-20-14-5-3-2-4-12(14)17/h2-8H,9,17H2,1H3,(H,18,19)

    InChI Key

    JITDPFPDSSFJOT-UHFFFAOYSA-N

    Canonical SMILES

    CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=CC=CC=C2N

    Origin of Product

    United States

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